2-(Ethylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole
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Overview
Description
2-(Ethylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole is a heterocyclic compound containing sulfur, nitrogen, and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole typically involves the reaction of ethylsulfonyl chloride with 5-(trifluoromethyl)-1,3,4-thiadiazole under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Ethylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylsulfonyl or trifluoromethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Ethylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 2-(Ethylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole
- 2-(Ethylsulfonyl)-5-(difluoromethyl)-1,3,4-thiadiazole
- 2-(Ethylsulfonyl)-5-(trifluoromethyl)-1,2,4-thiadiazole
Uniqueness
2-(Ethylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole is unique due to the presence of both the ethylsulfonyl and trifluoromethyl groups, which impart distinct chemical and physical properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the ethylsulfonyl group provides additional sites for chemical modification, making it a versatile building block for various applications.
Properties
Molecular Formula |
C5H5F3N2O2S2 |
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Molecular Weight |
246.2 g/mol |
IUPAC Name |
2-ethylsulfonyl-5-(trifluoromethyl)-1,3,4-thiadiazole |
InChI |
InChI=1S/C5H5F3N2O2S2/c1-2-14(11,12)4-10-9-3(13-4)5(6,7)8/h2H2,1H3 |
InChI Key |
BDZTZUFPJYLNGG-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(S1)C(F)(F)F |
Origin of Product |
United States |
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